2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one is a complex organic compound that features a benzodioxole ring, a quinoline moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Piperidine Ring Formation: The piperidine ring can be formed through the hydrogenation of pyridine derivatives.
Coupling Reactions: The final step involves coupling the benzodioxole, quinoline, and piperidine moieties using appropriate linkers and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and quinoline rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and quinoline rings.
Reduction: Alcohol derivatives of the compound.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The benzodioxole and quinoline rings are known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-ol: A reduced form of the compound.
2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-thiol: A thiol derivative.
Uniqueness
The unique combination of the benzodioxole, quinoline, and piperidine rings in 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c26-22(14-16-6-7-19-21(13-16)28-15-27-19)25-11-8-18(9-12-25)29-20-5-1-3-17-4-2-10-24-23(17)20/h1-7,10,13,18H,8-9,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJXXMUZCIYDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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